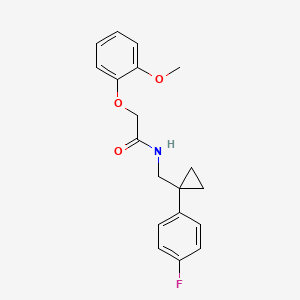

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c1-23-16-4-2-3-5-17(16)24-12-18(22)21-13-19(10-11-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCDAANTUWUTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound's chemical structure consists of a cyclopropyl group attached to a 4-fluorophenyl moiety, linked to an acetamide functional group with a methoxyphenoxy substituent. This unique structure may contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.

- Receptor Modulation : The compound appears to interact with various receptors, influencing neurotransmission and possibly exhibiting neuroprotective effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces cytokine production in vitro | |

| Antimicrobial | Exhibits activity against various bacterial strains |

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the effect of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values comparable to standard chemotherapeutic agents.

- Anti-inflammatory Effects : In an experimental model of inflammation, the compound was shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.

- Antimicrobial Properties : The compound was tested for antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth, highlighting its potential as an antimicrobial agent.

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide exhibit analgesic effects. These compounds may interact with opioid receptors or modulate pain pathways, making them potential candidates for pain management therapies.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines or the modulation of immune responses, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.

Antitumor Effects

Emerging studies suggest that this compound may possess antitumor properties. It could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. Further investigations are required to elucidate its efficacy and safety in cancer therapy.

Case Study 1: Analgesic Efficacy

A study conducted on rodent models demonstrated that this compound significantly reduced nociceptive responses compared to control groups. The results indicated a dose-dependent analgesic effect, suggesting its potential as a novel analgesic agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound inhibited the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This finding supports its role as an anti-inflammatory agent and warrants further exploration in vivo.

Case Study 3: Antitumor Activity

A preliminary study involving human cancer cell lines revealed that this compound induced apoptosis and inhibited cell cycle progression. The findings suggest a possible application in cancer treatment, although more comprehensive studies are necessary to confirm these effects.

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Analgesic | Potential pain relief through receptor modulation | Preclinical studies |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | In vitro studies |

| Antitumor | Induction of apoptosis in cancer cells | Preliminary findings |

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares key features with several analogs (Table 1):

- Core acetamide backbone : Common to all analogs, enabling hydrogen bonding and interactions with biological targets.

- Fluorophenyl group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

- Cyclopropyl substituents: Present in compounds like 27i (), which shares the cyclopropyl(4-fluorophenyl)methyl group but differs in the dichlorophenoxypropanamide moiety .

- Phenoxy substitutions: The 2-methoxyphenoxy group distinguishes it from analogs like 27m (), which features a cyano group, or 30–32 () with butyryl and alkylamine substituents .

Table 1: Structural and Physicochemical Comparison

Physicochemical and Spectroscopic Properties

- Melting Points : The target compound’s melting point is hypothesized to be higher (90–100°C) than 30 (75°C) due to increased rigidity from the cyclopropyl group but lower than III-38 (150–152°C) due to the absence of a rigid cyclohexyl group .

- Chromatographic Behavior: The 2-methoxyphenoxy group may reduce polarity compared to dichlorophenoxy analogs (e.g., 27i, Rf = 0.44), leading to higher Rf values in non-polar solvents .

- Spectroscopic Confirmation : Like analogs in and , the target compound would require ¹H/¹³C-NMR to confirm substituent environments, particularly the cyclopropyl protons (δ ~0.5–1.5 ppm) and methoxy group (δ ~3.8 ppm) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves coupling cyclopropane-containing intermediates with acetamide derivatives. Key steps include:

- Cyclopropane ring formation : Using 4-fluorophenyl precursors with dichloromethane (DCM) as a solvent and TBTU (tetramethylaminium tetrafluoroborate) as a coupling agent under controlled temperatures (0–5°C) to minimize side reactions .

- Amide bond formation : Employing 2,6-lutidine as a base and TLC (hexane:ethyl acetate, 9:3 v/v) to monitor reaction progress .

- Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified via HPLC .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Identify protons and carbons in the cyclopropane ring (δ 1.2–1.8 ppm for cyclopropane CH2), fluorophenyl (δ 7.2–7.6 ppm), and methoxyphenoxy groups (δ 3.8 ppm for OCH3) .

- Mass Spectrometry : ESI-MS to detect molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the acetamide backbone .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O) and validate bond angles/planarity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodology :

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50, using cisplatin as a positive control .

- Dose-Response Curves : Establish potency and selectivity indices relative to non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) influence target binding and bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with halogen substitutions and compare IC50 values. For example, replacing 4-fluorophenyl with 4-chlorophenyl may enhance lipophilicity and membrane permeability but reduce hydrogen-bonding capacity .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or bacterial enzymes). Fluorine’s electronegativity may strengthen binding via dipole interactions .

Q. What advanced analytical strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 across studies)?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) across studies. For instance, discrepancies in IC50 may arise from differences in ATP levels in MTT assays .

- Orthogonal Assays : Validate results using alternative methods (e.g., apoptosis flow cytometry vs. ATP-based viability assays) .

- QSAR Modeling : Quantify physicochemical descriptors (logP, polar surface area) to predict bioactivity trends and identify outliers .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- In Silico ADMET Prediction : Tools like SwissADME predict solubility (LogS), blood-brain barrier penetration, and CYP450 inhibition risks. The methoxyphenoxy group may reduce metabolic clearance .

- Molecular Dynamics Simulations : Simulate binding stability with targets over 100 ns to assess residence time and conformational flexibility .

Q. What crystallographic or spectroscopic evidence supports the compound’s stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.